Technical Guide: Chemical Properties of 2,6-dichloro-N-methylpyrimidin-4-amine
Technical Guide: Chemical Properties of 2,6-dichloro-N-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-dichloro-N-methylpyrimidin-4-amine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and the presence of two reactive chlorine atoms at the 2 and 6 positions provides versatile handles for synthetic modification. This allows for the systematic development of compound libraries for structure-activity relationship (SAR) studies.[1] The electron-deficient nature of the pyrimidine ring, further enhanced by the chloro substituents, makes this compound particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][2] Compounds with similar structural motifs have been explored for a range of biological activities, including the inhibition of kinases and antiviral properties.[1][3][4] This technical guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and potential biological relevance of 2,6-dichloro-N-methylpyrimidin-4-amine.
Core Chemical Properties
The following table summarizes the key physicochemical properties of 2,6-dichloro-N-methylpyrimidin-4-amine. It is important to note that while some experimental data is available, other parameters are based on predictive models.
| Property | Value | Source |
| CAS Number | 10397-15-6 | [5][6] |
| Molecular Formula | C₅H₅Cl₂N₃ | |
| Molecular Weight | 178.02 g/mol | [1] |
| Appearance | White to off-white solid | [5] |
| Density | 1.492 g/cm³ | [5] |
| Refractive Index | 1.619 | [5] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa (Predicted) | 0.45 ± 0.25 | [5] |
| Storage Conditions | Store at 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon) | [5] |
Reactivity and Synthetic Utility
The primary mode of reactivity for 2,6-dichloro-N-methylpyrimidin-4-amine is nucleophilic aromatic substitution (SNAr) . The two chlorine atoms serve as excellent leaving groups, allowing for their displacement by a wide range of nucleophiles. This is a key strategy for the derivatization of this scaffold.[1][2]
Generally, in 2,4-dichloropyrimidines, the chlorine at the 4-position is more reactive towards nucleophilic attack than the one at the 2-position.[7] However, in the symmetrically substituted 4,6-dichloropyrimidine series, regioselectivity can be controlled by careful selection of reaction conditions and nucleophiles.[2] The electron-donating nature of the amino group at the 4-position can influence the reactivity of the chlorine atoms at the 2 and 6 positions.
Experimental Protocols
Representative Synthesis: 4-Amino-2,6-dichloropyrimidine from 4-Aminouracil[9]
This protocol involves the chlorination of a dihydroxypyrimidine precursor using phosphorus oxychloride.
Materials and Equipment:
-
4-aminouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-diethylaniline (or another suitable tertiary amine)
-
Round-bottom flask with a reflux condenser
-
Heating mantle and magnetic stirrer
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar. Add the starting material, 4-aminouracil, to the flask.
-
Addition of Reagents: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. This is followed by the addition of a tertiary amine, such as N,N-diethylaniline, which acts as a scavenger for the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux with constant stirring. The progress of the reaction should be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The excess phosphorus oxychloride is then carefully quenched by slowly adding the reaction mixture to crushed ice or ice-water with vigorous stirring. This step is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.
-
Neutralization: The resulting acidic solution is neutralized with a suitable base, for example, a sodium bicarbonate solution, until the pH is neutral or slightly basic.
-
Isolation of Crude Product: The precipitate that forms is collected by filtration using a Büchner funnel. The solid residue is then washed with cold water.
-
Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography to yield the final product.
Potential Biological Activity and Signaling Pathways
Derivatives of 2,6-dichloropyrimidine are recognized as privileged scaffolds in drug discovery, particularly in the development of kinase inhibitors .[1] Several studies have highlighted the potential of aminopyrimidine derivatives to target various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.
For instance, compounds with a 2-methylpyrimidin-4-ylamino core have been identified as potent dual Src/Abl kinase inhibitors.[4] Additionally, N-aryl-N'-pyrimidin-4-yl ureas have been developed as selective inhibitors of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases.[3] Pyruvate dehydrogenase kinases (PDKs) have also been identified as a target for dichloropyrimidine derivatives in the context of anticancer treatments.[8]
The general mechanism of action for these kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrate proteins and interrupting the signaling cascade.
References
- 1. 2,6-Dichloro-5-methylpyrimidin-4-amine | 95520-61-9 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,6-dichloro-N-Methyl pyriMidin-4-aMine CAS#: 10397-15-6 [m.chemicalbook.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Development of dichloroacetamide pyrimidines as pyruvate dehydrogenase kinase inhibitors to reduce cancer cell growth: synthesis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
